4-Ethyl 2-(2-methoxyethyl) 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Description
4-Ethyl 2-(2-methoxyethyl) 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 733796-15-1) is a thiophene-based dicarboxylate derivative featuring a complex substitution pattern. Its structure includes:
- Ethyl and 2-methoxyethyl ester groups at positions 2 and 4 of the thiophene ring.
- A 3-methyl substituent and a 5-(2-chloroacetamido) group, which introduces both steric bulk and electrophilic reactivity. The compound’s molecular formula is C₁₃H₁₆ClNO₅S (MW: 333.79), as reported in commercial databases .
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6S/c1-4-21-13(18)10-8(2)11(14(19)22-6-5-20-3)23-12(10)16-9(17)7-15/h4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOFEXXTXNZDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123972 | |
| Record name | 4-Ethyl 2-(2-methoxyethyl) 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733796-15-1 | |
| Record name | 4-Ethyl 2-(2-methoxyethyl) 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733796-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl 2-(2-methoxyethyl) 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Ethyl 2-(2-methoxyethyl) 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, notable for its diverse biological activities. This compound has garnered attention due to its potential role in modulating histone lysine demethylases, which are crucial in epigenetic regulation and have implications in cancer therapy.
Chemical Structure and Properties
- Molecular Formula : C14H18ClN O6S
- Molecular Weight : 363.81 g/mol
- Structural Features : The compound features a thiophene ring with various substituents, including an ethyl group, a methoxyethyl group, and a chloroacetamido group, which contribute to its biological activity.
The primary mechanism of action for this compound involves its interaction with histone lysine demethylases (KDMs). These enzymes play a pivotal role in the removal of methyl groups from lysine residues on histones, thereby influencing gene expression and chromatin structure.
Inhibition Studies
Research indicates that this compound can effectively inhibit KDMs by binding to their active sites or allosteric sites. Such inhibition alters chromatin dynamics and gene expression patterns, making it a promising candidate for cancer treatment where epigenetic modifications are critical.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through epigenetic modulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate potential applications in treating infections caused by resistant strains.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound alongside other thiophene derivatives. The results underscored its ability to inhibit KDM activity and promote apoptosis in cancer cells through upregulation of pro-apoptotic genes while downregulating anti-apoptotic factors.
Another research initiative investigated the compound's effect on Mycobacterium tuberculosis, revealing that it exhibited lower activity compared to standard treatments but still showed promise as part of a combination therapy strategy for drug-resistant strains.
Comparison with Similar Compounds
Ester Group Modifications
- Target vs. This likely enhances solubility in polar solvents .
- Tert-butyl vs. Methoxyethyl: The tert-butyl analog (CAS 519016-62-7) exhibits steric hindrance, which disrupts crystal packing and lowers melting points relative to the target compound. However, its bulk may improve stability in nonpolar environments .
Functional Group Reactivity
- Amino Derivative (Molbank M340): The absence of the chloroacetamido group in this compound allows for alternative reactivity, such as condensation with aldehydes to form imines .
Crystallographic and Structural Insights
- Crystal Packing : The diethyl analog (CAS 146381-87-5) forms a planar thiophene ring with intermolecular hydrogen bonds (N–H···O and C–H···O), contributing to its high melting point (164–169°C) . Similar packing is expected for the target compound, though the methoxyethyl group may introduce additional van der Waals interactions .
- Steric Effects : The tert-butyl analog’s bulky substituent creates a distorted thiophene ring geometry, reducing crystallinity compared to the target and diethyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
